tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
Overview
Description
tert-Butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group and a nitro-substituted pyridine ring
Preparation Methods
The synthesis of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position.
Formation of the Pyridine Derivative: The nitrated pyridine is then reacted with an appropriate acylating agent to form the 2-oxopyridine derivative.
Esterification: The final step involves the esterification of the 2-oxopyridine derivative with tert-butyl alcohol in the presence of an acid catalyst to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino-substituted pyridine derivatives and carboxylic acids.
Scientific Research Applications
tert-Butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
tert-Butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
tert-Butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)propionate: This compound has a propionate ester group instead of an acetate group, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWAUQIESJGSDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171559-74-3 | |
Record name | tert-Butyl 3-nitro-2-oxo-1(2H)-pyridineacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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